Superior μ-Opioid Receptor Binding Affinity and Potency Compared to Mitragynine
Speciociliatine demonstrates a significantly higher affinity and functional potency at the human μ-opioid receptor (MOR) than its diastereomer, mitragynine. In direct head-to-head comparisons, speciociliatine's binding affinity (Ki) is approximately 3-fold higher, and its functional potency (EC50) is nearly 8-fold higher [1][2].
| Evidence Dimension | Binding affinity (Ki) and functional potency (EC50) at the human μ-opioid receptor (hMOR) |
|---|---|
| Target Compound Data | Ki = 54.6 nM; EC50 = 39.2 nM |
| Comparator Or Baseline | Mitragynine: Ki = 161 nM; EC50 = 307.5 nM |
| Quantified Difference | 3.0-fold higher affinity (Ki ratio 161/54.6); 7.8-fold higher potency (EC50 ratio 307.5/39.2) |
| Conditions | In vitro competition binding assay using [3H]DAMGO in transfected human embryonic kidney (HEK) cells; functional activity measured via cAMP inhibition [1][2]. |
Why This Matters
For scientists designing MOR-targeted assays or developing novel analgesics, speciociliatine offers a distinct pharmacological profile with higher potency, enabling more nuanced control over receptor activation than mitragynine.
- [1] Obeng, S., Kamble, S. H., Reeves, M. E., Restrepo, L. F., Patel, A., Behnke, M., ... & McCurdy, C. R. (2020). Investigation of the adrenergic and opioid receptor binding profiles, metabolic stability, and plasma protein binding of the major kratom alkaloids. Journal of Medicinal Chemistry, 63(1), 433-448. View Source
- [2] Kamble, S. H., Berthold, E. C., Kanumuri, S. R. R., King, T. I., Kuntz, M. A., León, F., ... & Sharma, A. (2022). Metabolism of Speciociliatine, an Overlooked Kratom Alkaloid for its Potential Pharmacological Effects. The AAPS Journal, 24(5), 1-12. View Source
